molecular formula C7H13ClN2 B2382967 (S)-2-(piperidin-3-yl)acetonitrile HCl CAS No. 1693757-39-9

(S)-2-(piperidin-3-yl)acetonitrile HCl

Cat. No.: B2382967
CAS No.: 1693757-39-9
M. Wt: 160.65
InChI Key: HZJOVDAZLMBPPZ-ZETCQYMHSA-N
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Description

(S)-2-(piperidin-3-yl)acetonitrile hydrochloride is a chemical compound that belongs to the class of organic compounds known as nitriles. It is characterized by the presence of a nitrile group (-C≡N) attached to a piperidine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(piperidin-3-yl)acetonitrile hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-piperidin-3-ylmethanol.

    Oxidation: The (S)-piperidin-3-ylmethanol is then oxidized to form (S)-piperidin-3-ylmethanal.

    Nitrile Formation: The (S)-piperidin-3-ylmethanal undergoes a reaction with a cyanide source, such as sodium cyanide, to form (S)-2-(piperidin-3-yl)acetonitrile.

    Hydrochloride Formation: Finally, the (S)-2-(piperidin-3-yl)acetonitrile is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of (S)-2-(piperidin-3-yl)acetonitrile hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the conversion rates and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(piperidin-3-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the reagents used.

Scientific Research Applications

(S)-2-(piperidin-3-yl)acetonitrile hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-(piperidin-3-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The piperidine ring can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(piperidin-3-yl)aniline
  • (S)-piperidin-3-ylmethanol
  • (S)-N-(piperidin-3-yl)acetamide hydrochloride

Uniqueness

(S)-2-(piperidin-3-yl)acetonitrile hydrochloride is unique due to the presence of both a nitrile group and a piperidine ring in its structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The nitrile group allows for versatile chemical transformations, while the piperidine ring enhances the compound’s interaction with biological targets.

Properties

IUPAC Name

2-[(3S)-piperidin-3-yl]acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c8-4-3-7-2-1-5-9-6-7;/h7,9H,1-3,5-6H2;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFBEZBCUSIDGI-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)CC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1693757-39-9
Record name 2-[(3S)-piperidin-3-yl]acetonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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